molecular formula C7H4ClFN2 B3219054 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190314-93-2

3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B3219054
M. Wt: 170.57 g/mol
InChI Key: HGAWYYSMQYETQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine involves the combination of appropriate starting materials, followed by specific chemical reactions. While I don’t have access to specific synthetic procedures, literature reports suggest various synthetic routes. Researchers have explored diverse methods to access this compound, including cyclization reactions, halogenation, and functional group transformations .


Molecular Structure Analysis

The molecular structure of 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine is crucial for understanding its properties and interactions. The compound’s planar, fused ring system contributes to its stability and reactivity. Analyzing bond angles, bond lengths, and hybridization of atoms within the structure provides insights into its behavior .


Chemical Reactions Analysis

3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions. These include substitution reactions (e.g., nucleophilic substitution at the chloro or fluoro position), cyclization reactions, and functional group transformations. Investigating its reactivity with different reagents and conditions sheds light on its versatility and potential applications .


Physical And Chemical Properties Analysis

Understanding the physical and chemical properties of 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine is crucial for its practical applications. These properties include solubility, melting point, boiling point, stability, and spectroscopic characteristics (e.g., IR, NMR). Experimental data and computational studies contribute to this analysis .

Safety And Hazards

Assessing the safety profile of 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine is essential. Researchers need to investigate its toxicity, potential side effects, and environmental impact. Safety precautions during handling, storage, and disposal should be considered. Consultation with experts and adherence to safety guidelines are crucial .

Future Directions

: Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20873–20882. Link

: Processes. (2022). FDA-Approved Trifluoromethyl Group Containing Drugs: An Overview. Processes, 10(10), 2054. Link

: Design, synthesis,

properties

IUPAC Name

3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAWYYSMQYETQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262394
Record name 3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine

CAS RN

1190314-93-2
Record name 3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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